Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate is a chemical compound characterized by its unique structure, which includes a furan ring and a long chain of conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate typically involves the esterification of 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The conjugated double bonds can be reduced to form saturated compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Saturated esters and alcohols.
Substitution: Substituted esters and amides.
Scientific Research Applications
Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate exerts its effects depends on its interaction with molecular targets. The furan ring and conjugated double bonds can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl 11-[(thiophen-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate: Similar structure but with a thiophene ring instead of a furan ring.
Ethyl 11-[(pyridin-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate: Contains a pyridine ring, offering different chemical properties.
Uniqueness
Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate is unique due to the presence of the furan ring, which imparts specific reactivity and potential biological activity. The conjugated system of double bonds also contributes to its distinct chemical behavior and applications.
Properties
CAS No. |
89754-07-4 |
---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
ethyl 11-(furan-2-yloxy)undeca-2,4,6,8,10-pentaenoate |
InChI |
InChI=1S/C17H18O4/c1-2-19-16(18)12-9-7-5-3-4-6-8-10-14-20-17-13-11-15-21-17/h3-15H,2H2,1H3 |
InChI Key |
VHQMDVGUSUQMMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CC=CC=CC=COC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.